Alvelestat

Description

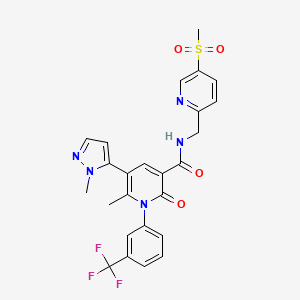

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-5-(2-methylpyrazol-3-yl)-N-[(5-methylsulfonylpyridin-2-yl)methyl]-2-oxo-1-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22F3N5O4S/c1-15-20(22-9-10-31-32(22)2)12-21(23(34)30-13-17-7-8-19(14-29-17)38(3,36)37)24(35)33(15)18-6-4-5-16(11-18)25(26,27)28/h4-12,14H,13H2,1-3H3,(H,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQZWEGMKJBHEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)C(=O)NCC3=NC=C(C=C3)S(=O)(=O)C)C4=CC=NN4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22F3N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40233875 | |

| Record name | Alvelestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40233875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

545.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848141-11-7 | |

| Record name | Alvelestat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848141117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alvelestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11863 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alvelestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40233875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALVELESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y5629322X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Alvelestat (AZD9668): A Technical Guide to its Discovery and Development

Introduction

Alvelestat, also known as AZD9668, is an orally bioavailable, reversible, and highly selective inhibitor of human neutrophil elastase (HNE).[1][2][3] Developed to address the protease-antiprotease imbalance that drives tissue damage in a variety of inflammatory lung diseases, this compound represents a targeted therapeutic approach.[4][5] HNE, a potent serine protease released by neutrophils during inflammation, is implicated in the pathophysiology of conditions such as Alpha-1 Antitrypsin Deficiency (AATD), chronic obstructive pulmonary disease (COPD), cystic fibrosis, and bronchiectasis.[4][5] By inhibiting HNE, this compound aims to prevent the degradation of lung matrix proteins, reduce inflammation, and mitigate mucus overproduction, thereby protecting the lungs from progressive damage.[3][5] This guide provides a detailed overview of the discovery, mechanism of action, and preclinical and clinical development of this compound.

Discovery and Rationale

The development of this compound was driven by the well-established role of HNE in lung pathology. In healthy individuals, HNE activity is tightly regulated by endogenous inhibitors, most notably alpha-1 antitrypsin (AAT).[6][7] In AATD, a genetic disorder, the deficiency of AAT leads to unchecked HNE activity, resulting in the destruction of elastin and other connective tissues in the lungs, leading to emphysema.[6][8] In other inflammatory lung diseases, a massive influx of neutrophils leads to an overwhelming release of HNE that surpasses the capacity of local inhibitors.

Early attempts to inhibit HNE were met with challenges, including lack of specificity, irreversible binding leading to potential side effects, and poor pharmacokinetic properties.[9] For instance, Sivelestat, an earlier HNE inhibitor, has seen controversial clinical performance and risks of organ toxicity.[4] This created a clear need for a potent, selective, and reversible oral inhibitor. This compound was designed to meet these criteria, offering a targeted approach to restore the protease-antiprotease balance.[9]

Mechanism of Action

This compound functions as a competitive and reversible inhibitor of human neutrophil elastase.[9] It binds to the active site of the enzyme, preventing it from cleaving its substrates, such as elastin. A key feature of this compound is its high selectivity for HNE over other related serine proteases, which is crucial for minimizing off-target effects.[1][9] The reversibility of its binding is another critical advantage over some earlier inhibitors, potentially contributing to a better safety profile.[9]

Preclinical Development

This compound underwent extensive preclinical characterization to evaluate its potency, selectivity, and efficacy in various models of lung injury and inflammation.

Data Presentation: In Vitro & In Vivo Activity

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Species | Assay Type | Reference |

|---|---|---|---|---|

| IC₅₀ | 12 nM | Human | Cell-free | [1] |

| pIC₅₀ | 7.9 nM | Human | Cell-free | [10] |

| Kᵢ | 9.4 nM | Human | Cell-free | [1][10] |

| Kₑ | 9.5 nM | Human | - | [10] |

| Selectivity | >600-fold | Human | Cell-free |[1] |

Table 2: Summary of In Vivo Efficacy in Animal Models

| Animal Model | Dosing | Key Findings | Reference |

|---|---|---|---|

| Human NE-induced acute lung injury (mice, rats) | Oral | Prevented lung hemorrhage and increase in matrix protein degradation products in BAL fluid. | [1][5] |

| Smoke-induced airway inflammation (mice) | 1-10 mg/kg, oral, twice daily | Significantly reduced bronchoalveolar lavage (BAL) neutrophils and IL-1β. | [1][5][10] |

| Chronic tobacco smoke exposure (guinea pigs) | Oral (prophylactic or therapeutic) | Prevented airspace enlargement and small airway wall remodeling. |[1][5] |

Experimental Protocols

Key Experiment 1: Cell-Free Neutrophil Elastase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified human neutrophil elastase.

-

Materials: Purified human neutrophil elastase (HNE), a synthetic fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC), assay buffer (e.g., Tris-HCl, pH 7.5), this compound (serial dilutions), and a microplate reader.

-

Methodology:

-

A fixed concentration of HNE is pre-incubated with varying concentrations of this compound in the assay buffer for a specified time (e.g., 15 minutes) at room temperature in a 96-well plate.

-

The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.

-

The plate is immediately placed in a fluorescence microplate reader, and the rate of substrate cleavage (increase in fluorescence) is monitored over time.

-

The initial reaction velocities are calculated from the linear phase of the reaction progress curves.

-

The percentage of inhibition for each this compound concentration is calculated relative to a vehicle control (DMSO).

-

The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.

-

Key Experiment 2: Smoke-Induced Airway Inflammation Model in Mice

-

Objective: To evaluate the in vivo efficacy of this compound in reducing cigarette smoke-induced lung inflammation.

-

Materials: Female BALB/c mice, whole-body smoke exposure chambers, standard research cigarettes, this compound, vehicle control, and equipment for bronchoalveolar lavage (BAL).

-

Methodology:

-

Mice are exposed to cigarette smoke (e.g., 4-6 cigarettes per day) in whole-body exposure chambers for a short duration (e.g., 4 consecutive days).

-

This compound or a vehicle control is administered orally (p.o.) to the mice, typically twice daily, starting before the first smoke exposure and continuing throughout the study period.[10]

-

Approximately 24 hours after the final smoke exposure, mice are euthanized.

-

A bronchoalveolar lavage (BAL) is performed by instilling and retrieving a fixed volume of saline into the lungs via a tracheal cannula.

-

The BAL fluid is centrifuged to pellet the cells. The total number of cells is counted, and differential cell counts (neutrophils, macrophages, etc.) are performed on cytospin preparations.

-

The supernatant of the BAL fluid is collected and analyzed for inflammatory mediators, such as Interleukin-1 beta (IL-1β), using an ELISA kit.

-

The effect of this compound is determined by comparing the number of BAL neutrophils and IL-1β levels between the this compound-treated group and the vehicle-treated, smoke-exposed group.

-

Clinical Development

This compound has progressed through multiple clinical trials, primarily focusing on AATD-associated lung disease, but also exploring its utility in bronchiectasis, COPD, and bronchiolitis obliterans syndrome (BOS).[6][11]

Phase II Studies in Alpha-1 Antitrypsin Deficiency (AATD)

Two key Phase 2 studies, ASTRAEUS and ATALANTa, evaluated the safety and efficacy of this compound in patients with severe AATD.[12] These trials were designed to measure the drug's effect on key biomarkers associated with the pathogenic pathway of AATD lung disease.[13]

Table 3: Key Results from Phase II AATD Trials (ASTRAEUS & ATALANTa)

| Parameter | 120 mg bid Dose | 240 mg bid Dose | Placebo | Key Findings | Reference |

|---|---|---|---|---|---|

| Blood NE Suppression | Significant suppression | >90% suppression | - | Both doses effectively suppressed the target enzyme, with a greater effect at the higher dose. | [12][14] |

| Aα-val³⁶⁰ (NE Activity Biomarker) | No significant effect | Significant reduction | - | Only the 240 mg dose showed a significant impact on this key biomarker of NE activity. | [12] |

| Desmosine (Elastin Breakdown) | No significant effect | Significant reduction | - | The 240 mg dose significantly reduced this marker of lung tissue degradation. | [12] |

| SGRQ Score (Quality of Life) | Effect seen in patients not on augmentation therapy (p=0.01 for Activity domain) | - | - | ATALANTa data showed an effect on quality of life in a subset of patients. | [6] |

| Safety Profile | Well-tolerated | Well-tolerated | - | The most common adverse event was headache, particularly at the 240 mg dose. No major safety signals were identified. |[6][12] |

These results supported the selection of the 240 mg twice-daily dose for future pivotal Phase 3 trials.[6][12]

Studies in Other Indications

-

Bronchiectasis: A Phase II study in patients with bronchiectasis showed that this compound (60 mg twice daily) led to decreases in inflammatory markers like IL-6 and IL-8, though significant changes in sputum NE activity or lung function were not observed.[11]

-

COPD: In a study of patients with COPD, the addition of this compound to ongoing budesonide/formoterol therapy did not result in significant changes in lung function or inflammation.[15]

Safety and Regulatory Status

Across clinical trials involving over 1,000 patients, this compound has demonstrated a generally favorable safety and tolerability profile.[16] It has been granted Orphan Drug Designation and Fast Track Designation by the U.S. FDA for the treatment of AATD.[6][16] Based on guidance from the FDA and EMA, a single global Phase 3 study is being designed to support applications for full marketing approval in AATD.[16]

Conclusion

This compound (AZD9668) is a novel, orally administered, selective, and reversible inhibitor of human neutrophil elastase that has emerged from a rational drug design process targeting the core pathology of several inflammatory lung diseases. Preclinical studies confirmed its high potency and efficacy in relevant animal models. Clinical development, particularly the Phase 2 trials in AATD, has successfully demonstrated proof of mechanism, showing that this compound can effectively suppress HNE and significantly reduce key biomarkers of lung tissue degradation.[12][13] With a favorable safety profile and the potential to be the first-in-class oral therapy for AATD, this compound is poised for pivotal Phase 3 testing and may offer a significant advancement in the management of neutrophil-driven respiratory diseases.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | C25H22F3N5O4S | CID 46861623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. Frontiers | The Natural Polypeptides as Significant Elastase Inhibitors [frontiersin.org]

- 5. AZD9668: pharmacological characterization of a novel oral inhibitor of neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mereobiopharma.com [mereobiopharma.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Two randomized controlled Phase 2 studies of the oral neutrophil elastase inhibitor this compound in alpha-1 antitrypsin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mereobiopharma.com [mereobiopharma.com]

- 14. Phase 2 Data from “ASTRAEUS” Trial of Mereo BioPharma’s this compound in Alpha-1 Antitrypsin Deficiency-associated Lung Disease Presented at the 2023 American Thoracic Society International Conference - BioSpace [biospace.com]

- 15. researchgate.net [researchgate.net]

- 16. mereobiopharma.com [mereobiopharma.com]

Preclinical Profile of Alvelestat (AZD9668) in Chronic Obstructive Pulmonary Disease (COPD) Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation and tissue destruction. A key driver of the pathology is an imbalance between proteases and anti-proteases in the lung, with neutrophil elastase (NE) being a major contributor to the breakdown of the extracellular matrix, inflammation, and mucus hypersecretion.[1] Alvelestat (formerly known as AZD9668) is a potent, oral, and reversible inhibitor of neutrophil elastase that has been investigated as a therapeutic agent for NE-driven respiratory diseases, including COPD.[2][3] This technical guide provides a comprehensive overview of the preclinical studies of this compound in established animal models of COPD, focusing on its efficacy in mitigating inflammation and structural lung damage.

Core Mechanism of Action

This compound is a highly selective inhibitor of neutrophil elastase.[2] In the context of COPD, the rationale for NE inhibition lies in its central role in the inflammatory cascade and tissue destruction. Inhaled irritants, most notably cigarette smoke, trigger an influx of neutrophils into the lungs. These activated neutrophils release NE, which degrades elastin and other components of the lung matrix, leading to emphysema.[1] NE also perpetuates the inflammatory response by activating pro-inflammatory cytokines and chemokines.[4][5] By inhibiting NE, this compound aims to break this cycle of inflammation and tissue damage.

Signaling Pathway in COPD Pathogenesis

The following diagram illustrates the central role of neutrophil elastase in the inflammatory cascade associated with COPD and the point of intervention for this compound.

Preclinical Efficacy of this compound in COPD Models

The preclinical efficacy of this compound has been evaluated in various animal models of COPD, primarily focusing on cigarette smoke-induced inflammation and lung damage.

Acute Cigarette Smoke Exposure Model

This model assesses the ability of a compound to mitigate the initial inflammatory response to cigarette smoke.

Experimental Workflow

Quantitative Data

In a study by Stevens et al. (2011), oral administration of this compound demonstrated a significant reduction in the inflammatory response to acute cigarette smoke exposure in mice.[3]

| Parameter | Vehicle Control | Cigarette Smoke + Vehicle | Cigarette Smoke + this compound (10 mg/kg) | Cigarette Smoke + this compound (30 mg/kg) |

| BALF Neutrophils (x10^4/mL) | ~0.1 | ~2.5 | ~1.0 | ~0.5 |

| BALF IL-1β (pg/mL) | Undetectable | ~150 | ~50 | ~25 |

Note: The values presented are approximate, based on graphical data from the cited literature, and are intended for comparative purposes.

Chronic Cigarette Smoke Exposure Model

This model evaluates the long-term effects of a compound on the development of emphysema and small airway remodeling, hallmarks of chronic COPD.

Experimental Workflow

Quantitative Data

In a chronic cigarette smoke exposure model in guinea pigs, this compound was shown to prevent the development of emphysema and small airway remodeling.[3]

| Parameter | Air Control | Cigarette Smoke + Vehicle | Cigarette Smoke + this compound (30 mg/kg) |

| Mean Linear Intercept (µm) | ~60 | ~80 | ~65 |

| Small Airway Wall Thickness (µm) | ~8 | ~12 | ~9 |

Note: The values presented are approximate, based on graphical data from the cited literature, and are intended for comparative purposes.

Experimental Protocols

Acute Cigarette Smoke Exposure in Mice

-

Animals: Female BALB/c mice.

-

Acclimatization: Animals were acclimatized for at least one week prior to the experiment.

-

Groups:

-

Vehicle control (exposed to air)

-

Cigarette smoke + vehicle

-

Cigarette smoke + this compound (doses typically ranging from 1 to 30 mg/kg)

-

-

Dosing: this compound or vehicle was administered orally (e.g., by gavage) at a specified time before smoke exposure.

-

Smoke Exposure: Mice were exposed to mainstream cigarette smoke from a specified number of cigarettes over a defined period.

-

Bronchoalveolar Lavage (BAL): At a set time point after the final smoke exposure, mice were euthanized, and a BAL was performed by instilling and retrieving a fixed volume of saline into the lungs.

-

Analysis:

-

Cell Counts: Total and differential cell counts in the BAL fluid were determined using a hemocytometer and cytospin preparations.

-

Cytokine Analysis: Levels of IL-1β in the BAL fluid were quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Chronic Cigarette Smoke Exposure in Guinea Pigs

-

Animals: Male Dunkin-Hartley guinea pigs.

-

Acclimatization: Animals were acclimatized for a minimum of one week before the start of the study.

-

Groups:

-

Air control + vehicle

-

Cigarette smoke + vehicle

-

Cigarette smoke + this compound (e.g., 30 mg/kg)

-

-

Smoke Exposure: Guinea pigs were exposed to whole-body cigarette smoke for a specified duration each day, for a period of up to 6 months.[6]

-

Dosing: this compound or vehicle was administered orally on a daily basis throughout the smoke exposure period.

-

Lung Tissue Processing: At the end of the study, animals were euthanized, and the lungs were inflation-fixed with formalin at a constant pressure. The fixed lungs were then processed for paraffin embedding.

-

Morphometric Analysis:

-

Mean Linear Intercept (Lm): To quantify airspace enlargement (emphysema), Lm was measured on histological sections of the lung parenchyma. This involves overlaying a grid on the lung images and counting the number of times the lines of the grid intercept with alveolar walls.

-

Small Airway Wall Thickness: The thickness of the walls of small airways (bronchioles) was measured on histological sections to assess airway remodeling.

-

Conclusion

The preclinical data for this compound in established animal models of COPD demonstrate its potential to mitigate key features of the disease. In acute smoke exposure models, this compound effectively reduces the influx of neutrophils and the levels of the pro-inflammatory cytokine IL-1β in the lungs.[3] In chronic exposure models, this compound has been shown to prevent the development of emphysema, as indicated by a reduction in airspace enlargement, and to attenuate small airway remodeling.[3] These findings provide a strong rationale for the clinical development of this compound as a therapeutic agent for COPD, particularly in patients with a high neutrophil burden. Further research and clinical trials are necessary to fully elucidate its efficacy and safety profile in the human population.

References

- 1. researchgate.net [researchgate.net]

- 2. scholar.unair.ac.id [scholar.unair.ac.id]

- 3. AZD9668: pharmacological characterization of a novel oral inhibitor of neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Neutrophil Elastase in the Pathogenesis of Chronic Obstructive Pulmonary Disease: A Review | Bentham Science [eurekaselect.com]

- 6. Airway remodeling in the smoke exposed guinea pig model - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Investigating the Efficacy of Alvelestat in Human Bronchial Epithelial (HBE) Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvelestat is an orally bioavailable, selective, and reversible inhibitor of human neutrophil elastase (NE).[1] Neutrophil elastase is a serine protease released by neutrophils during inflammatory responses in the lungs.[1] In chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and Cystic Fibrosis (CF), elevated levels of NE in the airways contribute to tissue damage, inflammation, and mucus hypersecretion.[2] Human bronchial epithelial (HBE) cells are a primary target of NE's detrimental effects. This document provides detailed application notes and protocols for utilizing this compound in in vitro studies with HBE cells to investigate its potential as a therapeutic agent.

Mechanism of Action

Neutrophil elastase exerts its effects on HBE cells through various signaling pathways, leading to the upregulation of pro-inflammatory cytokines and mucin production. This compound, by inhibiting NE, is expected to mitigate these pathological processes.

Data Presentation: Representative Effects of Neutrophil Elastase Inhibition in HBE Cells

The following tables present illustrative quantitative data on the effects of neutrophil elastase (NE) and its inhibition on HBE cells. This data is representative and compiled from studies on NE and its inhibitors.

Table 1: Effect of this compound on Neutrophil Elastase-Induced IL-8 Secretion in HBE Cells

| Treatment | IL-8 Concentration (pg/mL) | Standard Deviation |

| Vehicle Control | 50 | ± 5 |

| NE (100 nM) | 500 | ± 45 |

| NE (100 nM) + this compound (10 nM) | 350 | ± 30 |

| NE (100 nM) + this compound (50 nM) | 200 | ± 25 |

| NE (100 nM) + this compound (100 nM) | 75 | ± 10 |

| This compound (100 nM) alone | 52 | ± 6 |

Table 2: Effect of this compound on Neutrophil Elastase-Induced MUC5AC Protein Expression in HBE Cells

| Treatment | MUC5AC Expression (Relative Units) | Standard Deviation |

| Vehicle Control | 1.0 | ± 0.1 |

| NE (100 nM) | 4.5 | ± 0.5 |

| NE (100 nM) + this compound (10 nM) | 3.2 | ± 0.4 |

| NE (100 nM) + this compound (50 nM) | 2.1 | ± 0.3 |

| NE (100 nM) + this compound (100 nM) | 1.2 | ± 0.2 |

| This compound (100 nM) alone | 1.1 | ± 0.1 |

Table 3: Effect of this compound on HBE Cell Viability

| Treatment | Cell Viability (%) | Standard Deviation |

| Vehicle Control | 100 | ± 3.5 |

| This compound (1 µM) | 98 | ± 4.1 |

| This compound (10 µM) | 97 | ± 3.8 |

| This compound (100 µM) | 95 | ± 4.5 |

Experimental Protocols

Protocol 1: Culturing Human Bronchial Epithelial (HBE) Cells

This protocol describes the standard procedure for culturing primary Human Bronchial Epithelial cells.

Materials:

-

Primary Human Bronchial Epithelial Cells (e.g., from Lonza or ATCC)

-

Bronchial Epithelial Cell Growth Medium (BEGM) with supplements

-

Collagen-coated culture flasks or plates

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

Incubator (37°C, 5% CO2)

Procedure:

-

Pre-coat culture vessels with collagen according to the manufacturer's instructions.

-

Thaw cryopreserved HBE cells rapidly in a 37°C water bath.

-

Transfer the cells to a sterile centrifuge tube containing pre-warmed BEGM.

-

Centrifuge at 200 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh BEGM.

-

Seed the cells onto the collagen-coated culture vessel.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Change the medium every 2-3 days until the cells reach 80-90% confluency.

Protocol 2: Neutrophil Elastase Stimulation and this compound Treatment

This protocol outlines the treatment of HBE cells with human neutrophil elastase to induce an inflammatory response and the subsequent inhibition with this compound.

Materials:

-

Confluent HBE cells in culture plates

-

Human Neutrophil Elastase (NE)

-

This compound

-

Serum-free BEGM

-

PBS

Procedure:

-

When HBE cells reach 80-90% confluency, replace the growth medium with serum-free BEGM for 24 hours.

-

Prepare stock solutions of NE and this compound in an appropriate solvent (e.g., sterile water for NE, DMSO for this compound).

-

Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) or vehicle control for 1 hour.

-

Stimulate the cells with a final concentration of 100 nM NE.

-

Incubate for the desired time period (e.g., 6-24 hours for cytokine analysis, 24-48 hours for mucin expression).

-

Collect the cell culture supernatant for cytokine analysis and/or lyse the cells for protein or RNA analysis.

Protocol 3: Measurement of IL-8 Secretion by ELISA

This protocol describes the quantification of Interleukin-8 (IL-8) in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Human IL-8 ELISA kit

-

Cell culture supernatants from Protocol 2

-

Microplate reader

Procedure:

-

Follow the instructions provided with the human IL-8 ELISA kit.

-

Briefly, coat a 96-well plate with the capture antibody.

-

Add standards and collected cell culture supernatants to the wells.

-

Incubate and wash the plate.

-

Add the detection antibody, followed by the enzyme conjugate.

-

Add the substrate and stop the reaction.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of IL-8 in the samples based on the standard curve.

Protocol 4: Quantification of MUC5AC Expression by Western Blot

This protocol details the analysis of MUC5AC protein expression in HBE cell lysates.

Materials:

-

HBE cell lysates from Protocol 2

-

Protein lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and membranes

-

Primary antibody against MUC5AC

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the HBE cells using a suitable protein lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for MUC5AC.[1]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 5: Cell Viability Assay

This protocol is to assess the potential cytotoxicity of this compound on HBE cells.

Materials:

-

HBE cells seeded in a 96-well plate

-

This compound

-

Cell viability assay reagent (e.g., MTT, WST-1, or CellTiter-Glo)

-

Microplate reader

Procedure:

-

Seed HBE cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 1 µM to 100 µM) or vehicle control.

-

Incubate for 24-48 hours.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.[3]

Visualizations: Signaling Pathways and Experimental Workflow

Diagram 1: Neutrophil Elastase Signaling in HBE Cells

Caption: this compound inhibits NE, blocking downstream inflammatory signaling in HBE cells.

Diagram 2: Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for evaluating this compound's impact on NE-stimulated HBE cells.

References

Application Notes and Protocols: Alvelestat Dose-Response in A549 Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for evaluating the dose-response relationship of Alvelestat, a potent and selective oral neutrophil elastase (NE) inhibitor, in the human lung adenocarcinoma cell line A549. This cell line serves as a widely accepted in vitro model for human alveolar type II epithelial cells. The protocols herein detail methods for assessing this compound's impact on cell viability, its efficacy in mitigating pro-inflammatory cytokine production following stimulation, and its mechanism of action via the NF-κB signaling pathway.

Introduction: this compound and Neutrophil Elastase

Neutrophil elastase (NE) is a serine protease released by activated neutrophils during inflammation. In the lungs, excessive NE activity can lead to the degradation of extracellular matrix components, such as elastin, and amplify inflammatory responses. This pathological activity is implicated in diseases like Chronic Obstructive Pulmonary Disease (COPD) and Acute Respiratory Distress Syndrome (ARDS).[1][2] this compound is a reversible inhibitor of NE, currently under development for lung diseases associated with unopposed NE activity.[1][3]

A549 cells, derived from human alveolar basal epithelial tissue, are a cornerstone model for studying lung disease and respiratory infections.[4][5][6] They can be stimulated with agents like lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) to mimic an inflammatory state, making them an ideal system to study the anti-inflammatory effects of NE inhibitors like this compound.

Signaling Pathway and Mechanism of Action

In response to inflammatory stimuli (e.g., TNF-α, LPS), cellular signaling cascades are activated, leading to the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation, the IKK complex phosphorylates IκBα, targeting it for degradation.[7] This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like Interleukin-8 (IL-8) and TNF-α.[8][9] Neutrophil Elastase can exacerbate this process. This compound acts by directly inhibiting NE, thereby reducing its downstream pro-inflammatory effects.

Caption: this compound inhibits Neutrophil Elastase, blocking a key inflammatory pathway.

Experimental Design and Workflow

The overall experimental workflow is designed to first establish a non-toxic dose range for this compound and then to measure its anti-inflammatory efficacy within that range.

Caption: General workflow for assessing this compound's effects on A549 cells.

Experimental Protocols

Protocol 1: A549 Cell Culture and Maintenance

This protocol outlines the standard procedure for culturing A549 cells to ensure healthy, viable cells for experimentation.

-

Materials:

-

Procedure:

-

Complete Growth Medium: Prepare by supplementing the base medium with 10% FBS and 1% Penicillin-Streptomycin.[6][10]

-

Thawing Cells: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a T-75 flask containing 15-20 mL of pre-warmed complete growth medium. Do not centrifuge freshly thawed cells.[5]

-

Incubation: Incubate cells at 37°C in a 5% CO₂ humidified incubator. The A549 cell doubling time is approximately 22 hours.[6]

-

Subculture (Passaging):

-

Subculture cells when they reach 80-90% confluency, typically every 3-5 days.[5]

-

Aspirate the old medium and wash the cell monolayer once with sterile PBS.

-

Add 2-3 mL of pre-warmed Trypsin-EDTA solution to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.[5]

-

Neutralize the trypsin by adding 8-10 mL of complete growth medium.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.[5]

-

Discard the supernatant, resuspend the cell pellet in fresh medium, and seed into new flasks at a split ratio of 1:4 to 1:8.[11]

-

-

Protocol 2: Cell Viability Assessment (MTT Assay)

This assay determines the cytotoxic effect of this compound on A549 cells, ensuring that subsequent results are due to pharmacological effects, not cell death.

-

Materials:

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization Buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader (absorbance at 570 nm)

-

-

Procedure:

-

Seeding: Seed A549 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium and incubate overnight.[12][13]

-

Treatment: Prepare serial dilutions of this compound in growth medium. Replace the medium in the wells with 100 µL of medium containing the various concentrations of this compound. Include a "vehicle control" (DMSO equivalent to the highest this compound concentration) and a "no treatment" control.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[12][14] Living cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Aspirate the medium and add 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the "no treatment" control.

-

-

Exemplary Data:

| This compound (µM) | Cell Viability (%) | Std. Deviation |

| 0 (Control) | 100.0 | 4.5 |

| 0.1 | 99.2 | 5.1 |

| 1 | 98.5 | 4.8 |

| 10 | 97.1 | 5.3 |

| 50 | 95.8 | 4.9 |

| 100 | 94.2 | 5.5 |

Protocol 3: Quantification of Pro-inflammatory Cytokines (ELISA)

This protocol measures the concentration of IL-8 and TNF-α in the cell culture supernatant to quantify the anti-inflammatory effect of this compound.

-

Materials:

-

24-well cell culture plates

-

This compound and a pro-inflammatory stimulus (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL)

-

Human IL-8 ELISA Kit

-

Human TNF-α ELISA Kit

-

Microplate reader

-

-

Procedure:

-

Seeding: Seed A549 cells into a 24-well plate at a density of 1 x 10⁵ cells/well and allow them to attach overnight.

-

Treatment:

-

Aspirate the medium.

-

Add fresh medium containing various non-toxic concentrations of this compound (determined from the MTT assay).

-

Incubate for 1-2 hours (pre-treatment).

-

Add the pro-inflammatory stimulus (e.g., TNF-α) to all wells except the negative control.

-

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Supernatant Collection: Collect the culture supernatant from each well and centrifuge at 1,000 x g for 10 minutes to pellet any detached cells.[15] Store supernatant at -80°C if not used immediately.[16]

-

ELISA: Perform the sandwich ELISA for IL-8 and TNF-α according to the manufacturer's instructions.[16][17][18] This typically involves coating a plate with a capture antibody, adding samples, adding a detection antibody, followed by a substrate for colorimetric detection.

-

Analysis: Generate a standard curve using the provided recombinant cytokine standards. Calculate the concentration of IL-8 and TNF-α in each sample by interpolating from the standard curve.

-

-

Exemplary Data (Stimulation with 10 ng/mL TNF-α):

| Group | This compound (µM) | IL-8 (pg/mL) | TNF-α (pg/mL) |

| Control (Unstimulated) | 0 | 55 | 25 |

| Stimulated Control | 0 | 1250 | 850 |

| Stimulated + this compound | 1 | 1180 | 810 |

| Stimulated + this compound | 10 | 850 | 620 |

| Stimulated + this compound | 50 | 450 | 310 |

| Stimulated + this compound | 100 | 280 | 150 |

Protocol 4: Western Blot Analysis of NF-κB Activation

This protocol is used to confirm this compound's mechanism of action by observing changes in the NF-κB signaling pathway. A key indicator of NF-κB activation is the phosphorylation of the p65 subunit.[7]

-

Materials:

-

6-well cell culture plates

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

-

Procedure:

-

Cell Treatment and Lysis:

-

Seed A549 cells in 6-well plates and treat with this compound and/or stimulus as described in Protocol 3. A shorter incubation time (e.g., 30-60 minutes) may be optimal for observing p65 phosphorylation.

-

Wash cells with ice-cold PBS and lyse them by adding 100-150 µL of ice-cold RIPA buffer.

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in Blocking Buffer.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-p65, diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Strip the membrane and re-probe for total p65 and β-actin (as a loading control). Quantify band intensity using software like ImageJ.[19] Calculate the ratio of phospho-p65 to total p65.

-

-

Exemplary Data (Densitometry):

| Group | This compound (µM) | p-p65 / Total p65 Ratio (Fold Change) |

| Control (Unstimulated) | 0 | 1.0 |

| Stimulated Control | 0 | 5.8 |

| Stimulated + this compound | 10 | 4.1 |

| Stimulated + this compound | 50 | 2.3 |

| Stimulated + this compound | 100 | 1.4 |

References

- 1. mereobiopharma.com [mereobiopharma.com]

- 2. Possible pharmacological targets and mechanisms of sivelestat in protecting acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two randomized controlled Phase 2 studies of the oral neutrophil elastase inhibitor this compound in alpha-1 antitrypsin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reprocell.com [reprocell.com]

- 5. nanopartikel.info [nanopartikel.info]

- 6. synthego.com [synthego.com]

- 7. researchgate.net [researchgate.net]

- 8. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemosensitization in non-small cell lung cancer cells by IKK inhibitor occurs via NF-κB and mitochondrial cytochrome c cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 10. genome.ucsc.edu [genome.ucsc.edu]

- 11. A549 Cell Subculture Protocol [a549.com]

- 12. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. mpbio.com [mpbio.com]

- 16. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-8 in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. documents.thermofisher.cn [documents.thermofisher.cn]

- 19. researchgate.net [researchgate.net]

Application Notes and Protocols for Alvelestat in Animal Models of Acute Lung Injury

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation of the lungs, leading to impaired gas exchange and respiratory failure. Neutrophil elastase (NE), a serine protease released by activated neutrophils, is a key mediator in the pathogenesis of ALI, contributing to lung tissue damage, inflammation, and increased vascular permeability. Alvelestat (formerly AZD9668) is an oral, potent, and selective inhibitor of neutrophil elastase.[1] These application notes provide an overview of the use of this compound in preclinical animal models of ALI, including detailed protocols and expected outcomes.

Mechanism of Action

This compound is a reversible inhibitor of neutrophil elastase.[2][3] By binding to NE, this compound prevents the breakdown of extracellular matrix proteins, such as elastin, and reduces the inflammatory cascade mediated by NE. This action helps to preserve the integrity of the lung parenchyma and reduce the influx of inflammatory cells into the alveolar space, thereby mitigating the severity of acute lung injury.[2][3]

Signaling Pathway of Neutrophil Elastase in Acute Lung Injury

Caption: Signaling pathway of neutrophil elastase in ALI and the inhibitory action of this compound.

Preclinical Animal Models

Several animal models are utilized to induce ALI and study the efficacy of therapeutic agents like this compound. The most common models include:

-

Lipopolysaccharide (LPS)-Induced ALI: Intratracheal or intranasal administration of LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response in the lungs, mimicking key features of clinical ALI.

-

Acid Aspiration-Induced ALI: Intratracheal instillation of hydrochloric acid simulates the aspiration of gastric contents, a common cause of ARDS in humans.

-

Cecal Ligation and Puncture (CLP): This surgical model of sepsis leads to secondary lung injury, reflecting ALI/ARDS that develops in the context of systemic infection.

-

Smoke-Induced ALI: Exposure to cigarette smoke can be used to model acute lung inflammation.[2][3]

Quantitative Data from Preclinical Studies

The efficacy of this compound and other neutrophil elastase inhibitors has been quantified in various preclinical models. The following tables summarize key findings.

Table 1: Effect of this compound on Inflammatory Markers in a Mouse Model of Smoke-Induced Airway Inflammation

| Treatment Group | BAL Neutrophil Count | BAL IL-1β Levels | Reference |

| Control | Baseline | Baseline | [2][4] |

| Smoke Exposure | Significantly Increased | Significantly Increased | [2][4] |

| Smoke + this compound | Significantly Reduced | Significantly Reduced | [2][4] |

Table 2: Efficacy of Neutrophil Elastase Inhibitors in Rodent Models of LPS-Induced ALI

| Parameter | Animal Model | Treatment | Outcome | Reference |

| Lung Edema | Rat | Sivelestat | ↓ Lung Wet/Dry Ratio | [5][6] |

| Neutrophil Infiltration | Rat | Sivelestat | ↓ MPO-positive cells in lung tissue | [5][6] |

| Inflammatory Cytokines | Rat | Sivelestat | ↓ TNF-α, IL-1β, IL-6 in BALF | [7] |

| Total Protein in BALF | Rat | Sivelestat | ↓ Protein concentration | [7] |

Note: Data for Sivelestat, another specific neutrophil elastase inhibitor, is included as a relevant example of the expected effects in an LPS-induced ALI model.

Experimental Protocols

LPS-Induced Acute Lung Injury in Mice

This protocol describes the induction of ALI in mice via intratracheal administration of LPS and subsequent treatment with this compound.

Materials:

-

This compound (AZD9668)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile, pyrogen-free saline

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

Animal handling and surgical equipment

Experimental Workflow:

Caption: Experimental workflow for evaluating this compound in an LPS-induced ALI mouse model.

Procedure:

-

Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week before the experiment.

-

Grouping: Randomly divide the mice into experimental groups (n=8-10 per group):

-

Vehicle Control (saline instillation + vehicle for this compound)

-

LPS + Vehicle

-

LPS + this compound

-

-

This compound Administration: Administer this compound orally (p.o.) at the desired dose (e.g., 10 mg/kg) one hour prior to LPS challenge.[4] Administer the vehicle to the control and LPS groups.

-

Anesthesia and LPS Instillation:

-

Anesthetize the mice using a suitable anesthetic.

-

Expose the trachea through a small midline incision.

-

Instill LPS (e.g., 2.5 mg/kg in 50 µL of sterile saline) or sterile saline for the control group directly into the trachea using a fine-gauge needle or catheter.

-

Suture the incision.

-

-

Monitoring: Allow the animals to recover on a warming pad and monitor for signs of distress for 24 hours.

-

Sample Collection (at 24 hours post-LPS):

-

Euthanize the mice.

-

Perform bronchoalveolar lavage (BAL) by instilling and retrieving sterile saline from the lungs to collect BAL fluid (BALF).

-

Harvest the lungs.

-

-

Analysis:

-

BALF Analysis:

-

Perform total and differential cell counts (neutrophils, macrophages) using a hemocytometer or automated cell counter.

-

Measure cytokine levels (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.

-

Determine total protein concentration as a marker of vascular permeability.

-

-

Lung Tissue Analysis:

-

Wet/Dry Weight Ratio: Weigh a portion of the lung immediately after collection (wet weight), then dry it in an oven at 60°C for 48 hours and re-weigh (dry weight). The ratio is an indicator of pulmonary edema.

-

Histology: Fix the remaining lung tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess lung injury, including neutrophil infiltration, alveolar wall thickening, and edema.

-

-

Analysis of Bronchoalveolar Lavage Fluid (BALF)

Procedure:

-

Centrifuge the collected BALF at low speed (e.g., 500 x g for 10 minutes at 4°C) to pellet the cells.

-

Aspirate the supernatant and store at -80°C for cytokine and protein analysis.

-

Resuspend the cell pellet in a known volume of PBS.

-

Perform a total cell count using a hemocytometer.

-

Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the percentages of neutrophils, macrophages, and lymphocytes.

-

Use the supernatant for ELISA or other immunoassays to quantify cytokine concentrations according to the manufacturer's instructions.

Logical Relationship Diagram

Caption: Logical relationship between NE, ALI, and the therapeutic intervention with this compound.

Conclusion

This compound has demonstrated significant therapeutic potential in preclinical animal models of acute lung injury by effectively inhibiting neutrophil elastase. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy of this compound in various ALI models. The expected outcomes include a reduction in pulmonary edema, decreased inflammatory cell infiltration, and lower levels of pro-inflammatory cytokines in the lungs. These findings support the continued development of this compound as a potential treatment for ALI/ARDS in humans.

References

- 1. mereobiopharma.com [mereobiopharma.com]

- 2. researchgate.net [researchgate.net]

- 3. AZD9668: pharmacological characterization of a novel oral inhibitor of neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Improving effect of Sivelestat on lipopolysaccharide-induced lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of direct and indirect models of early induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

Oral Administration of Alvelestat in Mice: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alvelestat, also known as AZD9668, is a potent and selective oral inhibitor of neutrophil elastase (NE).[1][2] NE is a serine protease implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute lung injury (ALI), and cardiovascular conditions.[3][4][5] These application notes provide a comprehensive overview of the oral administration of this compound in murine models, summarizing key quantitative data and offering detailed experimental protocols. The information presented is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.

Mechanism of Action

This compound is a reversible and highly selective inhibitor of neutrophil elastase.[5] It demonstrates potent inhibition of NE with a pIC50 value of 7.9 nM, a Ki value of 9.4 nM, and a Kd value of 9.5 nM.[1][2] Its high selectivity for NE over other serine proteases minimizes off-target effects.[2] By inhibiting NE, this compound can mitigate tissue damage and inflammation driven by excessive NE activity.[5][6] One of the key roles of NE is in the formation of Neutrophil Extracellular Traps (NETs), and this compound has been shown to inhibit NET formation, which contributes to its protective effects in lung injury models.[6]

Signaling Pathway

Caption: Mechanism of action of this compound in inhibiting neutrophil elastase.

Quantitative Data Summary

The following tables summarize the reported effects of oral this compound administration in various mouse models.

Table 1: Efficacy of this compound in a Mouse Model of Cigarette Smoke-Induced Airway Inflammation

| Parameter | Treatment Group | Dosage | Outcome | Reference |

| Bronchoalveolar Lavage (BAL) Neutrophils | This compound | 1-10 mg/kg (oral, twice daily for 4 days) | Reduction in BAL neutrophils | [1] |

| BAL Interleukin-1β (IL-1β) | This compound | 1-10 mg/kg (oral, twice daily for 4 days) | Reduction in BAL IL-1β | [1] |

Table 2: Efficacy of this compound in a Mouse Model of Acid-Aspiration-Induced Acute Lung Injury

| Parameter | Treatment Group | Outcome | Reference |

| Citrullinated Histone-NE Complex (NETs) in Lung Tissue | This compound | Substantially reduced | [6] |

| BALF IL-1β, IL-6, TNF-α | This compound | Notably decreased | [6] |

| BALF Neutrophil Counts | This compound | Alleviated | [6] |

| Serum IL-1β, IL-6, TNF-α | This compound | Notably decreased | [6] |

| Total Protein in BALF | This compound | Reduced | [6] |

Table 3: Efficacy of this compound in a Mouse Model of Aortic Valve Calcification

| Parameter | Treatment Group | Dosage | Outcome | Reference |

| Valve Thickness | This compound | 3 mg/kg (oral, once a week for 16 weeks) | Significantly reduced | [3] |

| NE and α-SMA Expression in Valve | This compound | 3 mg/kg (oral, once a week for 16 weeks) | Significantly reduced | [3] |

| NE Activity | This compound | 3 mg/kg (oral, once a week for 16 weeks) | Significantly lower | [3] |

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Mice

This protocol provides a standardized procedure for the oral administration of this compound to mice using gavage.

Materials:

-

This compound

-

Appropriate vehicle for dissolution (refer to manufacturer's instructions or literature for suitable solvents)[1]

-

Gavage needles (18-20 gauge, 1-1.5 inches with a rounded tip for mice)[7][8]

-

Syringes

-

Animal scale

Procedure:

-

Preparation of Dosing Solution:

-

Prepare a clear stock solution of this compound.[1]

-

For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1]

-

The final dosing volume should not exceed 10 mL/kg of the animal's body weight; smaller volumes (e.g., 5 mL/kg) are recommended to minimize the risk of aspiration.[7]

-

-

Animal Handling and Restraint:

-

Gavage Needle Insertion:

-

Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end at the last rib. Mark the needle to ensure it is not inserted too far.[8]

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[8]

-

The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle. [8]

-

-

Administration of this compound:

-

Post-Administration Monitoring:

Caption: Experimental workflow for oral gavage of this compound in mice.

Protocol 2: Induction and Treatment of Cigarette Smoke-Induced Airway Inflammation

This protocol describes a model for evaluating the efficacy of this compound in mitigating cigarette smoke-induced airway inflammation in mice.

Animal Model:

-

Female BALB/cJBomTac mice[1]

Procedure:

-

Cigarette Smoke Exposure: Expose mice to cigarette smoke according to established protocols.

-

This compound Administration:

-

Endpoint Analysis:

-

At the end of the treatment period, collect bronchoalveolar lavage fluid (BALF).

-

Analyze BALF for neutrophil counts and levels of inflammatory cytokines such as IL-1β.

-

Protocol 3: Induction and Treatment of Acid-Aspiration-Induced Acute Lung Injury

This protocol outlines a model for assessing the protective effects of this compound in acute lung injury.

Animal Model:

-

Murine model of hydrochloric acid (HCl) aspiration-induced ALI.[6]

Procedure:

-

Induction of Lung Injury: Induce acute lung injury by intratracheal instillation of HCl.

-

This compound Administration: Administer this compound to a treatment group of mice. The specific dosage and timing of administration should be determined based on the study design.

-

Endpoint Analysis (at 12 hours post-injury):

-

Collect lung tissue for immunofluorescence analysis of NETs (citrullinated histone-NE complex).[6]

-

Perform Western blot analysis of lung tissue for citrullinated histones.[6]

-

Collect BALF and serum to measure levels of inflammatory cytokines (IL-1β, IL-6, TNF-α) and total protein.[6]

-

Determine neutrophil counts in BALF.[6]

-

Conclusion

This compound is a promising oral neutrophil elastase inhibitor with demonstrated efficacy in various murine models of inflammatory diseases. The protocols and data presented in these application notes provide a valuable resource for researchers investigating the therapeutic potential of this compound. Adherence to proper oral gavage techniques is crucial for ensuring animal welfare and the reliability of experimental outcomes. Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound in different disease models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. The role of neutrophil elastase in aortic valve calcification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. Neutrophil extracellular traps contribute to the pathogenesis of acid-aspiration-induced ALI/ARDS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iacuc.wsu.edu [iacuc.wsu.edu]

- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 9. ouv.vt.edu [ouv.vt.edu]

- 10. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]

Alvelestat Protocol for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvelestat (also known as AZD9668 or MPH966) is a potent, oral, and highly selective inhibitor of neutrophil elastase (NE).[1][2][3] Neutrophil elastase is a serine protease released by neutrophils during inflammation and is implicated in the pathology of several respiratory diseases, including Alpha-1 Antitrypsin Deficiency (AATD)-associated lung disease.[4][5][6][7] By reversibly binding to and inhibiting NE, this compound exerts anti-inflammatory effects, preventing NE-mediated tissue damage.[5][6] These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its biological effects and mechanism of action.

Mechanism of Action

This compound is a selective and reversible inhibitor of human neutrophil elastase.[5] Unopposed neutrophil elastase activity can lead to the breakdown of connective tissue proteins, such as elastin, in the lungs, contributing to the pathology of diseases like emphysema.[7] this compound directly binds to neutrophil elastase, blocking its enzymatic activity and thereby protecting tissues from proteolytic damage. This inhibition of neutrophil elastase also leads to a reduction in downstream inflammatory responses.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on in vitro and cell-free assays.

| Parameter | Value | Notes | Source |

| IC50 | 12 nM | Cell-free assay for neutrophil elastase inhibition. | [1] |

| Ki | 9.4 nM | Cell-free assay for neutrophil elastase inhibition. | [1] |

| In Vitro Concentration Range | 10 nM - 1000 nM | Effective concentrations used in a model of proteinase/anti-proteinase imbalance. | [8] |

| Cell-Based NE Inhibition | Effective | Inhibits NE activity in zymosan-stimulated whole blood and on the surface of stimulated polymorphonuclear cells. | [1][2] |

Signaling Pathway

This compound, as a neutrophil elastase inhibitor, is proposed to mitigate inflammation by interfering with key signaling pathways. While direct studies on this compound's comprehensive signaling cascade are emerging, its mechanism is believed to be analogous to other neutrophil elastase inhibitors like sivelestat. The primary mechanism involves the inhibition of neutrophil elastase, which in turn can prevent the activation of pro-inflammatory signaling pathways such as NF-κB and PI3K/AKT/mTOR. These pathways are central regulators of inflammatory cytokine production.

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with this compound

This protocol provides a general guideline for treating adherent cell lines with this compound. Specific cell lines relevant to respiratory research include A549 (human alveolar basal epithelial cells) and primary human bronchial epithelial cells (HBECs).

Materials:

-

Cell line of interest (e.g., A549, ATCC® CCL-185™)

-

Complete cell culture medium (e.g., F-12K Medium with 10% FBS for A549 cells)

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-buffered saline (PBS), sterile

-

Cell culture plates (e.g., 6-well, 24-well, or 96-well)

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

-

Cell Seeding:

-

Culture cells to ~80% confluency in a T-75 flask.

-

Wash cells with PBS and detach using trypsin-EDTA.

-

Neutralize trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh complete medium and perform a cell count.

-

Seed the cells into the desired culture plates at an appropriate density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

-

Preparation of this compound Stock Solution:

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

-

-

Treatment with this compound:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

-

Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration used.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

-

Downstream Analysis:

-

After the incubation period, cells and/or culture supernatants can be collected for various downstream analyses, such as:

-

Cell Viability Assays: (e.g., MTT, XTT) to assess cytotoxicity.

-

Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the secretion of cytokines (e.g., IL-6, IL-8, TNF-α) into the culture medium.

-

Quantitative PCR (qPCR): To measure changes in gene expression of inflammatory markers.

-

Western Blotting: To analyze the protein levels and activation states of signaling molecules (e.g., phosphorylated NF-κB, AKT).

-

-

Protocol 2: Neutrophil Elastase Inhibition Assay (Cell-Free)

This protocol describes a method to determine the in vitro inhibitory activity of this compound on purified neutrophil elastase.

Materials:

-

Human neutrophil elastase (purified)

-

Neutrophil elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

-

Assay buffer (e.g., 0.1 M HEPES, pH 7.5)

-

This compound

-

DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in the assay buffer to create a range of concentrations to be tested.

-

Prepare a solution of human neutrophil elastase in the assay buffer.

-

Prepare a solution of the neutrophil elastase substrate in the assay buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add the assay buffer.

-

Add the this compound dilutions to the respective wells. Include a positive control (neutrophil elastase without inhibitor) and a negative control (assay buffer and substrate only).

-

Add the neutrophil elastase solution to all wells except the negative control.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide-based substrates) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the neutrophil elastase activity.

-

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound on cultured cells.

Conclusion

This compound is a valuable research tool for investigating the role of neutrophil elastase in inflammatory processes and respiratory diseases. The protocols and information provided in these application notes offer a starting point for researchers to design and execute cell culture experiments to explore the cellular and molecular effects of this potent inhibitor. It is recommended to optimize experimental conditions, including cell type, this compound concentration, and incubation time, for each specific research question.

References

- 1. reprocell.com [reprocell.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reprocell.com [reprocell.com]

- 5. [Sivelestat protects acute kidney injury by inhibiting the PI3K/AKT pathway in septic rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A549 Cell Subculture Protocol [a549.com]

- 7. mereobiopharma.com [mereobiopharma.com]

- 8. data.epo.org [data.epo.org]

Troubleshooting & Optimization

Alvelestat In Vitro Optimization: A Technical Support Resource

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Alvelestat concentration for in vitro studies. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data presented in an accessible format to facilitate experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an oral, highly selective, and reversible inhibitor of human neutrophil elastase (NE).[1][2][3] Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils and is released upon inflammation.[4] By inhibiting NE, this compound can prevent the breakdown of connective tissues, particularly elastin in the lungs, and modulate inflammatory responses.[4][5]

Q2: What is a typical starting concentration range for this compound in in vitro experiments?

A2: A typical starting concentration for in vitro studies can range from nanomolar (nM) to low micromolar (µM). The IC50 (half-maximal inhibitory concentration) of this compound for neutrophil elastase is approximately 12 nM, and the Ki (inhibition constant) is around 9.4 nM.[1][2] For cell-based assays, concentrations up to 20 µg/mL have been used.[6][7] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mg/mL (183.3 mM).[1][2] It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] For cell culture experiments, the final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: Is this compound cytotoxic?

A4: this compound has been shown to decrease cytotoxicity in human bronchial epithelial (HBE) and A549 cells at a concentration of 20 μg/mL.[6] However, as with any compound, it is crucial to perform a cell viability assay (e.g., MTT, MTS, or resazurin assay) with your specific cell line and experimental conditions to determine any potential cytotoxic effects at the concentrations you plan to use.

Q5: What are the known off-target effects of this compound?

A5: this compound is a highly selective inhibitor of neutrophil elastase, with at least 600-fold more selectivity over other serine proteases.[1][2] This high selectivity minimizes the likelihood of significant off-target effects at concentrations effective for NE inhibition.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from in vitro studies.

| Parameter | Value | Cell/System Type | Reference |

| IC50 | 12 nM | Cell-free neutrophil elastase assay | [1][2] |

| Ki | 9.4 nM | Cell-free neutrophil elastase assay | [1][2] |

| Kd | 9.5 nM | Neutrophil elastase | [6] |

| Effective Concentration | 10 nM - 1000 nM | In vitro proteinase/anti-proteinase model | [4][8] |

| Effective Concentration | 5 µM | Porcine islet preservation | [3] |

| Effective Concentration | 20 µg/mL | HBE and A549 cells (decreased cell death) | [6][7] |

| Solubility in DMSO | 100 mg/mL (183.3 mM) | N/A | [1][2] |

| Water Solubility | 0.00275 mg/mL | N/A | [9] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a general experimental workflow for its in vitro evaluation.

Caption: this compound inhibits neutrophil elastase, preventing tissue damage.

Caption: A typical workflow for testing this compound in vitro.

Experimental Protocols

Neutrophil Elastase (NE) Activity Assay (Fluorometric)

This protocol provides a method to measure the inhibitory effect of this compound on NE activity.

Materials:

-

Human Neutrophil Elastase (NE), purified

-

Fluorogenic NE substrate (e.g., MeOSuc-AAPV-AMC)

-

Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5)

-

This compound

-

96-well black microplate

-

Fluorometric microplate reader (Excitation/Emission = 360/470 nm)

Procedure:

-

Prepare this compound dilutions: Create a serial dilution of this compound in Assay Buffer to achieve the desired final concentrations.

-

Prepare NE solution: Dilute the NE stock solution in Assay Buffer to the desired working concentration.

-

Assay Reaction:

-

Add 50 µL of the this compound dilutions to the wells of the 96-well plate.

-

Add 25 µL of the NE solution to each well.

-

Include a positive control (NE without inhibitor) and a negative control (Assay Buffer without NE).

-

Incubate the plate at 37°C for 10-15 minutes.

-

-

Initiate Reaction: Add 25 µL of the fluorogenic NE substrate to each well.

-

Measure Fluorescence: Immediately begin measuring the fluorescence intensity at 37°C in kinetic mode for 30-60 minutes, with readings every 1-2 minutes.

-

Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Calculate the percent inhibition for each this compound concentration relative to the positive control. Plot the percent inhibition against the this compound concentration to determine the IC50 value.

Cell Viability Assay (MTT)

This protocol assesses the effect of this compound on the viability of adherent cells.

Materials:

-

Target cell line (e.g., A549, HBE)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear microplate

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

-

Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

-